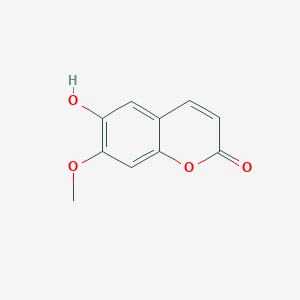
Isoscopoletin
Overview
Description
Scientific Research Applications
Isoscopoletin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in plant defense mechanisms and its effects on cell proliferation.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and antiviral activities.
Mechanism of Action
Isoscopoletin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Antiviral Activity: Inhibits viral replication by interfering with viral DNA synthesis and assembly.
Safety and Hazards
Future Directions
Recent advances in synthetic biology have enabled the effective construction of microbial cell factories for the production of high-value-added chemicals like Isoscopoletin . Emerging techniques in synthetic biology and metabolic engineering are being introduced as innovative tools for the efficient synthesis of this compound . Furthermore, this compound has been identified as one of the most differential metabolites between different cultivars of lotus roots, indicating its potential for discriminating different cultivars as well as farinose and crisp lotus roots .
Biochemical Analysis
Biochemical Properties
Isoscopoletin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to regulate inflammatory mediators associated with atopic dermatitis in TNF-α/IFN-γ-treated HaCaT cells and PMA/ionomycin treated RBL-2H3 cells . The nature of these interactions involves the suppression of the production of TARC/CCL17, MDC/CCL22, MCP-1/CCL2, IL-8/CXCL8, and IL-1β .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in TNF-α/IFN-γ-treated HaCaT cells, the phosphorylation of signaling pathways, including MAPK, NF-κB, STAT, and AKT/PKB, increased but was decreased by this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it has been found to reduce the production of inflammatory mediators by regulating upstream transcription factors in TNF-α/IFN-γ-treated HaCaT cells and PMA/ionomycin-treated RBL-2H3 cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Currently, there is limited information available on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . The biosynthesis of this compound involves multiple types of chemical reactions catalyzed by enzymes such as tyrosine ammonia lyase (TAL), phenylalanine ammonia lyase (PAL), 4-coumarate CoA ligase (4CL), and feruloyl-CoA synthase (FCS) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoscopoletin can be synthesized through several methods. One common approach involves the demethylation of scoparone. The reaction typically requires a demethylating agent such as boron tribromide (BBr3) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources, particularly from Artemisia argyi leaves. The extraction process includes solvent extraction followed by purification steps such as crystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Isoscopoletin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols or amines under mild conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrothis compound.
Substitution: Various substituted coumarins depending on the nucleophile used.
Comparison with Similar Compounds
Isoscopoletin is often compared with other coumarin derivatives such as:
Scopoletin (6-Methoxy-7-hydroxycoumarin): Similar structure but with different biological activities.
Esculetin (6,7-Dihydroxycoumarin): Known for its potent antioxidant properties.
Umbelliferone (7-Hydroxycoumarin): Widely studied for its photoprotective and anti-inflammatory effects.
Uniqueness of this compound: this compound stands out due to its specific combination of hydroxyl and methoxy groups, which contribute to its unique biological activities, particularly its potent antiviral and anti-leukemic properties .
properties
IUPAC Name |
6-hydroxy-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-9-5-8-6(4-7(9)11)2-3-10(12)14-8/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTYLPHCLSSCOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CC(=O)OC2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228266 | |
| Record name | Isoscopoletin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
776-86-3 | |
| Record name | Isoscopoletin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=776-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoscopoletin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoscopoletin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxy-7-methoxy-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Isoscopoletin exhibits potent antiplatelet activity by primarily targeting two key signaling pathways: cyclic nucleotide regulation and PI3K/Akt/MAPK signaling.
- Cyclic Nucleotide Regulation: this compound significantly increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in a concentration-dependent manner []. This increase leads to the phosphorylation of inositol 1,4,5-triphosphate receptor (IP3R) and vasodilator-stimulated phosphoprotein (VASP), substrates of cAMP-dependent kinase and cGMP-dependent kinase, respectively. Phosphorylation of IP3R inhibits calcium release from dense tubular system calcium channels, a crucial step in platelet activation []. VASP phosphorylation, on the other hand, inhibits fibrinogen binding to the platelet surface by inactivating αIIb/β3 integrin [].
- PI3K/Akt/MAPK Pathway Inhibition: this compound significantly inhibits the phosphorylation of proteins within the PI3K/Akt and MAPK pathways [, ]. This inhibition disrupts essential signaling cascades involved in platelet activation, leading to a decrease in thromboxane A2 (TXA2) production and the release of intracellular granules containing ADP, ATP, and serotonin [, ].
ANone: By modulating these signaling pathways, this compound effectively inhibits:
- Platelet Aggregation: this compound significantly reduces collagen-induced platelet aggregation [, , ].
- Thrombus Formation: this compound diminishes thrombin-induced fibrin clot formation and reduces overall thrombus formation [].
A: this compound has a molecular formula of C10H8O4 and a molecular weight of 192.17 g/mol [, ].
ANone: Key spectroscopic features include:
- IR Spectroscopy: Characteristic absorptions include a lactone carbonyl group at 1702 cm-1 and a hydroxyl group at 3337 cm-1 [].
- NMR Spectroscopy: The 1H NMR spectrum reveals two singlet aromatic protons, two doublet protons characteristic of an α,β-unsaturated lactone, and a singlet corresponding to a methoxy group []. The 13C NMR spectrum exhibits signals consistent with methine carbons, quaternary aromatic carbons, a carbonyl carbon, and a methoxy carbon [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



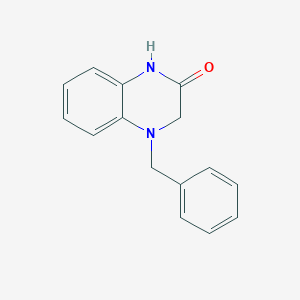

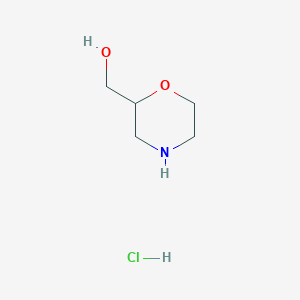
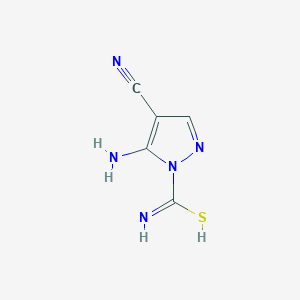
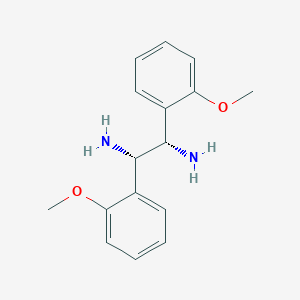
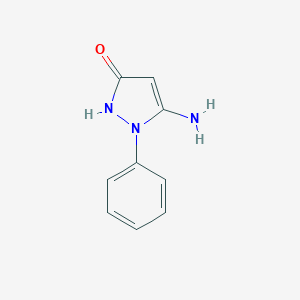

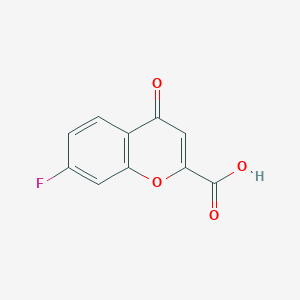
![(2S)-6-Amino-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]hexanamide](/img/structure/B190265.png)
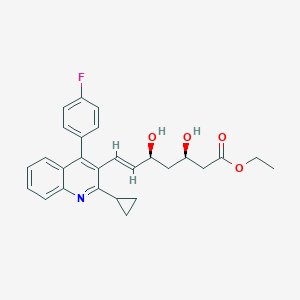



![1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea](/img/structure/B190282.png)